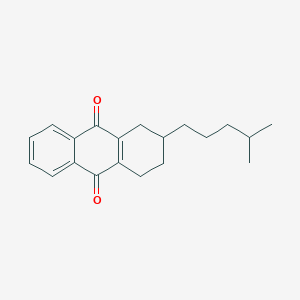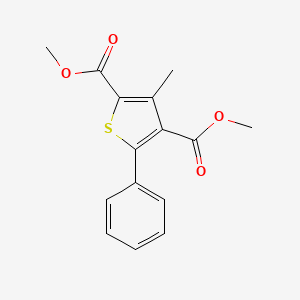
Dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two ester groups (dimethyl dicarboxylate) and a phenyl group attached to the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate typically involves the reaction of sulfur ylides with alkyl acetylenic carboxylates. The process includes a series of steps such as Michael addition, intramolecular nucleophilic addition, ring opening, and elimination . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained in good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would require optimization of reaction conditions, including the use of continuous flow reactors and efficient purification techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring.
Applications De Recherche Scientifique
Dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through pathways involving the thiophene ring and the ester groups, which can participate in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate: Similar in structure but with a chloroacetamido group.
Dimethyl thieno(3,2-b)thiophene-2,5-dicarboxylate: Another thiophene derivative with different substitution patterns.
Uniqueness
Dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties. Its combination of ester groups and a phenyl ring makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
55342-14-8 |
|---|---|
Formule moléculaire |
C15H14O4S |
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
dimethyl 3-methyl-5-phenylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C15H14O4S/c1-9-11(14(16)18-2)13(10-7-5-4-6-8-10)20-12(9)15(17)19-3/h4-8H,1-3H3 |
Clé InChI |
WGNAWDAEGAVLGK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1C(=O)OC)C2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohexanone](/img/structure/B14645202.png)
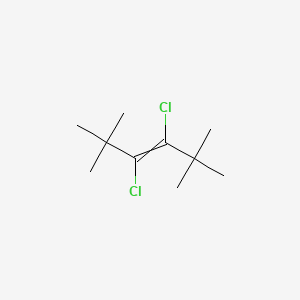
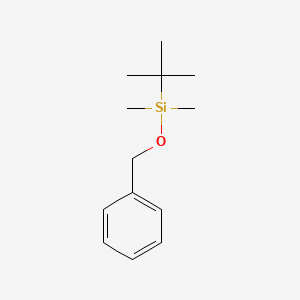
![4,4'-[Methyl(phenyl)silanediyl]dianiline](/img/structure/B14645217.png)
![3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14645219.png)


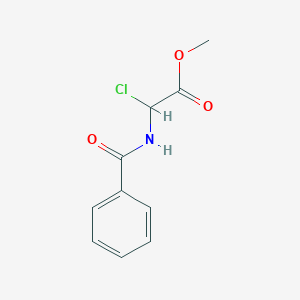
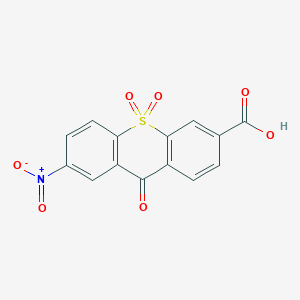

![Benzene, [(2,2-dibromocyclopropyl)thio]-](/img/structure/B14645256.png)
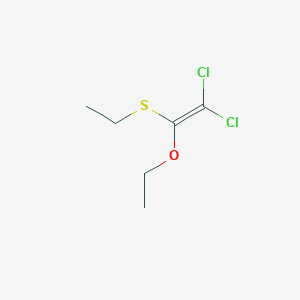
![1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14645268.png)
